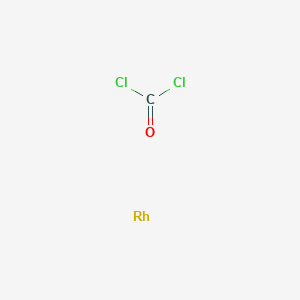
Chlorure de carbonyle de rhodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium carbonyl chloride is an organorhodium compound with the formula Rh₂Cl₂(CO)₄. It is a red-brown volatile solid that is soluble in nonpolar organic solvents. This compound is a precursor to other rhodium carbonyl complexes, some of which are useful in homogeneous catalysis .
Applications De Recherche Scientifique
Rhodium carbonyl chloride is widely used in scientific research due to its catalytic properties. It is employed in:
Homogeneous Catalysis: It serves as a precursor to other rhodium carbonyl complexes used in various catalytic processes.
Organic Synthesis: It is used in the synthesis of specialized pyridine derivatives, demonstrating potential for creating complex molecular architectures useful in drug discovery and material science.
Industrial Applications: It is used in the recovery of rhodium from spent catalysts, which is significant due to the scarcity and high market price of rhodium.
Mécanisme D'action
Rh2Cl2(CO)4\text{Rh}_2\text{Cl}_2(\text{CO})_4Rh2Cl2(CO)4
. It is a red-brown volatile solid that is soluble in nonpolar organic solvents .Target of Action
Rhodium carbonyl chloride is a precursor to other rhodium carbonyl complexes, some of which are useful in homogeneous catalysis . It primarily targets the formation of these complexes, which can then interact with various organic compounds to facilitate chemical reactions .
Mode of Action
The molecule consists of two planar Rh(I) centers linked by two bridging chloride ligands and four CO ligands . It reacts with a variety of Lewis bases (:B) to form adducts
RhCl(CO)2:B\text{RhCl}(\text{CO})_2:BRhCl(CO)2:B
. This interaction with Lewis bases allows it to participate in a variety of chemical reactions.Biochemical Pathways
Rhodium carbonyl chloride is involved in various organic reactions such as Pauson-Khand reaction, allylic alkylations, rearrangement of strained rings, carbonylative ring expansion, carbonylative coupling of organometallics, hydroformylation, silylformylation, and cycloaddition reactions of alkenes, alkynes, and allenes . These reactions are part of larger biochemical pathways that lead to the synthesis of complex organic compounds.
Pharmacokinetics
Its solubility in nonpolar organic solvents suggests that it may have good bioavailability in environments where these solvents are present .
Result of Action
The result of rhodium carbonyl chloride’s action is the facilitation of various chemical reactions. By forming adducts with Lewis bases, it can catalyze reactions that lead to the formation of complex organic compounds . This makes it a valuable tool in the field of organic synthesis.
Action Environment
The action of rhodium carbonyl chloride is influenced by environmental factors such as temperature and the presence of other chemical species. For example, its reaction with tetrahydrothiophene has been shown to be exothermic, with an enthalpy change of -31.8 kJ/mol . Additionally, the presence of other chemical species can influence the types of adducts it forms and the reactions it can catalyze .
Méthodes De Préparation
Rhodium carbonyl chloride is typically prepared by treating hydrated rhodium trichloride with flowing carbon monoxide. The reaction follows this idealized redox equation: [ 2 \text{RhCl}_3(\text{H}_2\text{O})_3 + 6 \text{CO} \rightarrow \text{Rh}_2\text{Cl}_2(\text{CO})_4 + 2 \text{COCl}_2 + 6 \text{H}_2\text{O} ] This method was first developed by Walter Hieber .
Analyse Des Réactions Chimiques
Rhodium carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with triphenylphosphine to form bis(triphenylphosphine)rhodium carbonyl chloride[ \text{Rh}_2\text{Cl}_2(\text{CO})_4 + 4 \text{PPh}_3 \rightarrow 2 \text{trans-RhCl(CO)(PPh}_3)_2 + 2 \text{CO} ]
Formation of Dichloride Anion: With chloride salts, it forms the dichloride anion[ \text{Rh}_2\text{Cl}_2(\text{CO})_4 + 2 \text{Cl}^- \rightarrow 2 \text{cis-[RhCl}_2(\text{CO})_2]^- ]
Reaction with Acetylacetone: It reacts to give dicarbonyl(acetylacetonato)rhodium(I).
Comparaison Avec Des Composés Similaires
Rhodium carbonyl chloride can be compared with other rhodium complexes such as:
Wilkinson’s Catalyst (Chloridotris(triphenylphosphine)rhodium(I)): This compound is widely used as a catalyst for hydrogenation of alkenes.
Rhodium(III) Acetate: Used in various catalytic processes, but differs in its coordination chemistry and reactivity.
Rhodium carbonyl chloride is unique due to its ability to form a variety of complexes with different ligands, making it versatile in both research and industrial applications.
Propriétés
Numéro CAS |
14523-22-9 |
|---|---|
Formule moléculaire |
C4Cl2O4Rh2-2 |
Poids moléculaire |
388.75 g/mol |
Nom IUPAC |
carbon monoxide;rhodium;dichloride |
InChI |
InChI=1S/4CO.2ClH.2Rh/c4*1-2;;;;/h;;;;2*1H;;/p-2 |
Clé InChI |
MCZSLXCABFHUSS-UHFFFAOYSA-L |
SMILES |
C(=O)(Cl)Cl.[Rh] |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cl-].[Cl-].[Rh].[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















